molecular formula C23H20ClN3O4S B2664743 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207005-40-0

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2664743
CAS No.: 1207005-40-0
M. Wt: 469.94
InChI Key: JBLCELWOXKRLOA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR) , a receptor tyrosine kinase family critically involved in cell proliferation, differentiation, and survival. Its primary research value lies in the investigation of dysregulated FGFR signaling pathways , which are implicated in a wide spectrum of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. The compound exerts its mechanism by binding to the ATP-binding pocket of FGFR, thereby blocking receptor autophosphorylation and subsequent downstream activation of key signaling cascades such as the MAPK/ERK and PI3K/AKT pathways . Researchers utilize this inhibitor to precisely probe the biological consequences of FGFR inhibition in vitro and in vivo, enabling studies on tumor growth suppression, angiogenesis , and the potential for overcoming resistance to other therapeutic agents. Its specific chemical structure is designed for high selectivity, making it an essential pharmacological tool for validating FGFR as a therapeutic target and for developing novel targeted cancer therapies.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-13-8-18(19(31-3)9-17(13)24)26-20(28)10-27-12-25-21-16(11-32-22(21)23(27)29)14-4-6-15(30-2)7-5-14/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLCELWOXKRLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H26ClN3O4S2C_{27}H_{26}ClN_{3}O_{4}S_{2} with a molar mass of 490.09 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H26ClN3O4S2
Molar Mass490.09 g/mol
CAS NumberNot specified

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thienopyrimidine structures have shown effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Thienopyrimidine derivatives have been studied for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancer .

The proposed mechanisms of action for the biological activities of this compound include:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
  • Interaction with DNA : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes in cancer cells.

Pharmacological Studies

Recent pharmacological studies have employed various assays to evaluate the biological activity of this compound. For example:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been found to exhibit strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound's ability to inhibit urease has been demonstrated, highlighting its potential in treating infections caused by urease-producing bacteria .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of thienopyrimidine derivatives, it was found that compounds similar to this compound displayed IC50 values ranging from 0.63 µM to 21.25 µM against various bacterial strains . This suggests that modifications in the structure can lead to enhanced antibacterial properties.

Study 2: Antitumor Activity in Cell Lines

Another study focused on the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The results indicated that certain derivatives could induce apoptosis in breast cancer cells with an IC50 value of approximately 15 µM . These findings support further investigation into the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidin-4-one scaffold is shared among several analogs, but substituents at key positions dictate pharmacological profiles:

Compound Name R7 (Thienopyrimidinone) Acetamide Side Chain Substituents Molecular Weight (g/mol) Key References
Target Compound 4-Methoxyphenyl 4-Chloro-2-methoxy-5-methylphenyl ~457.9*
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Phenyl 2-Chloro-4-methylphenyl 409.89
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Ethyl, 5,6-dimethyl 4-Chloro-2-methoxy-5-methylphenyl ~465.0*
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole core 4-Ethylphenyl 536.7

*Calculated based on molecular formula.

Key Observations :

  • R7 Substituent : The target compound’s 4-methoxyphenyl group enhances π-π stacking compared to phenyl () but may reduce metabolic stability due to increased hydrophobicity .
  • Side Chain Modifications : Chloro and methoxy groups in the target compound improve target selectivity over simpler alkyl-substituted analogs (e.g., ) .

Pharmacological Activity

Limited bioactivity data are available for the target compound, but analogs provide insights:

  • Anticancer Activity : Compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () showed IC50 values of 4.6 μM (PANC-1) and 2.2 μM (HepG2), attributed to the 4-methoxyphenyl group’s role in DNA intercalation .
  • Structural Mimics: ’s N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (m.p. 160–161°C) shares the 4-methoxyphenyl motif but lacks the chloro substituent, resulting in reduced cytotoxicity (IC50 >15 μM) .

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • The 4-chloro-2-methoxy-5-methylphenyl group enhances binding to hydrophobic pockets in kinase targets .
    • The 4-methoxyphenyl at R7 improves solubility compared to purely aromatic substituents .
  • Limitations: Steric hindrance from the 5-methyl group may reduce conformational flexibility . Limited in vivo data available for toxicity and pharmacokinetics.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Introduction of the 4-methoxyphenyl group at position 7 of the thienopyrimidine scaffold via Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmosphere .
  • Step 3 : Acetamide linkage formation through a nucleophilic substitution reaction between the pyrimidine intermediate and a chloroacetamide derivative, optimized with bases like K₂CO₃ . Optimization : Temperature control (80–120°C), solvent selection (DMF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical for yield improvement (>70%) and purity .

Q. What analytical techniques confirm structural integrity and purity?

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns .
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Approach 1 : Use variable-temperature NMR to distinguish dynamic rotational isomers or tautomeric forms causing signal splitting .
  • Approach 2 : Perform X-ray crystallography to unambiguously assign stereochemistry and confirm spatial arrangement of substituents (e.g., methoxy vs. chloro groups) .
  • Approach 3 : Cross-validate with computational chemistry (DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies enhance bioactivity through structural modification?

  • Modification 1 : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methoxyphenyl moiety to improve binding affinity with enzymatic targets (e.g., kinase inhibition) .
  • Modification 2 : Replace the chloro group with bioisosteres (e.g., -F or -CN) to modulate pharmacokinetic properties .
  • Modification 3 : Explore hybrid analogs by conjugating the thienopyrimidine core with pharmacophores like 1,2,4-oxadiazoles to target multiple pathways .

Q. How can researchers validate target engagement in biological systems?

  • Method 1 : Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (e.g., KD values) with purified proteins (e.g., kinases or GPCRs) .
  • Method 2 : Cellular thermal shift assays (CETSA) to confirm target stabilization in live cells .
  • Method 3 : Knockdown/knockout studies using CRISPR-Cas9 to assess phenotypic changes (e.g., apoptosis, proliferation) in target-deficient cell lines .

Data Interpretation & Contradiction Analysis

Q. How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?

  • Step 1 : Evaluate metabolic stability via liver microsome assays to identify rapid degradation in vivo .
  • Step 2 : Optimize formulation (e.g., PEGylation or liposomal encapsulation) to improve bioavailability .
  • Step 3 : Perform pharmacokinetic profiling (Cmax, T½) to correlate exposure levels with efficacy .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Design 1 : Implement Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
  • Design 2 : Use flow chemistry for precise control of mixing and residence time, reducing impurities .
  • Design 3 : Standardize purification protocols (e.g., automated flash chromatography) to ensure consistent purity (>95%) .

Methodological Resources

  • Spectral Databases : Cross-reference with PubChem (CID-specific NMR/IR data) .
  • Crystallography : Cambridge Structural Database (CSD) entries for analogous compounds .
  • Bioactivity Assays : Protocols from Journal of Medicinal Chemistry for kinase inhibition studies .

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